Methyl 2,6-dichloro-5-fluoronicotinate

Description

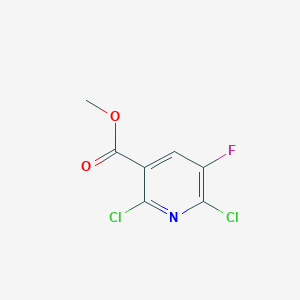

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADLLLSMEPLCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379536 | |

| Record name | METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189281-66-1 | |

| Record name | METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,6-dichloro-5-fluoronicotinate (CAS: 189281-66-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloro-5-fluoronicotinate, a halogenated pyridine derivative, is a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a methyl ester group on the pyridine ring, makes it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and its role as a precursor in the preparation of bioactive compounds. Detailed experimental protocols and visual representations of synthetic pathways are included to facilitate its practical application in a research and development setting.

Chemical Properties and Safety Information

This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 189281-66-1 | [1][2] |

| Molecular Formula | C₇H₄Cl₂FNO₂ | [1][2] |

| Molecular Weight | 224.01 g/mol | [1][2] |

| IUPAC Name | methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | [2] |

| Synonyms | Methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-, methyl ester | [2] |

| Appearance | White to off-white solid | |

| pKa (Predicted) | -5.43 ± 0.10 | [3] |

Safety and Handling:

This compound is considered a hazardous substance. It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two primary methods are detailed below: the chlorination of a dihydroxy precursor and the selective dechlorination of a related nicotinate.

Synthesis from Methyl 2,6-dihydroxy-5-fluoronicotinate

This method involves the conversion of the dihydroxy compound to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride. This process is adapted from a patented procedure for the synthesis of the corresponding acid chloride.[4]

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel (e.g., a Monel autoclave), charge methyl 2,6-dihydroxy-5-fluoronicotinate (1 equivalent), phosphorus oxychloride (10-15 equivalents), and a lithium salt such as lithium phosphate or lithium chloride (0.6-1 equivalent).[4]

-

Reaction Conditions: Heat the sealed vessel to 150-170 °C for 20-25 hours.[4]

-

Work-up and Isolation: After cooling to room temperature, carefully quench the reaction mixture by rinsing it into a separate flask with a suitable solvent like methylene chloride. The mixture is then filtered to remove any solids.[4]

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield this compound.

DOT Diagram: Synthesis from Dihydroxy Precursor

Caption: Synthesis via chlorination of a dihydroxy precursor.

Selective Dechlorination of 2,6-dichloro-5-fluoronicotinic acid methyl ester

This method involves the selective removal of one chlorine atom from a precursor that is more heavily chlorinated. A Chinese patent describes a method for the preparation of 2-chloro-5-fluoronicotinates through selective hydrogenation, which can be adapted for this synthesis.[1]

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid methyl ester (1 equivalent) in a suitable solvent such as ethyl acetate.[1]

-

Catalyst and Reagents: Add a catalyst, such as Raney Nickel (5% w/w), and a base, like triethylamine (1.5 equivalents).[1]

-

Reaction Conditions: Subject the mixture to hydrogenation (e.g., under a hydrogen atmosphere of 3 normal atmospheres) at a controlled temperature (e.g., 40 °C) for approximately 12 hours.[1]

-

Work-up and Isolation: After the reaction is complete, filter off the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the desired 2-chloro-5-fluoro-nicotinic acid methyl ester. While this specific protocol yields a mono-chloro derivative, modification of the starting material and reaction conditions could potentially be used to synthesize the target molecule.

DOT Diagram: Selective Dechlorination Workflow

References

- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 2. This compound | C7H4Cl2FNO2 | CID 2775354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure of Methyl 2,6-dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-5-fluoronicotinate is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its trifunctionalized pyridine ring, featuring chloro, fluoro, and methyl ester moieties, offers a versatile scaffold for the construction of more complex molecules. This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of this compound, catering to the needs of professionals in research and development.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate[1] |

| CAS Number | 189281-66-1[1] |

| Molecular Formula | C₇H₄Cl₂FNO₂[1][2] |

| Molecular Weight | 224.01 g/mol [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1Cl)Cl)F |

| InChI Key | WADLLLSMEPLCNO-UHFFFAOYSA-N |

| Synonyms | Methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, 2,6-Dichloro-5-fluoro-nicotinic acid methyl ester, 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-, methyl ester[1] |

Physicochemical and Spectroscopic Data

Table of Physicochemical Properties

| Property | Value | Source |

| Calculated XLogP3 | 2.7 | PubChem[1] |

| Calculated Topological Polar Surface Area | 39.2 Ų | PubChem[1] |

| Calculated Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Calculated Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Calculated Rotatable Bond Count | 2 | PubChem[1] |

| Calculated Exact Mass | 222.9603119 | PubChem[1] |

| Calculated Monoisotopic Mass | 222.9603119 | PubChem[1] |

Spectroscopic Data of 2,6-dichloro-5-fluoronicotinic acid (Precursor)

| Spectroscopy | Data |

| FT-IR (ATR) | Data available on SpectraBase (Instrument: Bruker Tensor 27 FT-IR) |

Note: Detailed peak assignments for this compound are not available in the cited literature.

Synthesis

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. The synthesis of this precursor is well-documented and is a key step in the overall process.

Synthesis of 2,6-dichloro-5-fluoronicotinic acid

A common route for the synthesis of 2,6-dichloro-5-fluoronicotinic acid involves the chlorination of a dihydroxy precursor. A process has been described for the preparation of 2,6-dichloro-5-fluoronicotinoyl chloride from a 2,6-dihydroxy-5-fluoronicotinic acid ester, which is then hydrolyzed to the desired carboxylic acid.[3][4]

Experimental Protocol for the Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride (Precursor to the Acid): [3]

-

Reactants: Methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and a lithium reagent (e.g., lithium phosphate).

-

Procedure:

-

Charge a suitable autoclave with methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium phosphate.

-

Seal the autoclave and heat to approximately 170°C for a prolonged period (e.g., 20 hours).

-

After cooling, the reaction mixture is worked up to isolate the 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Subsequent Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid:

The resulting 2,6-dichloro-5-fluoronicotinoyl chloride is then subjected to basic hydrolysis to yield 2,6-dichloro-5-fluoronicotinic acid.[3][4]

Esterification to this compound

While a specific detailed protocol for the esterification of 2,6-dichloro-5-fluoronicotinic acid to its methyl ester is not explicitly provided in the searched literature, standard esterification methods can be employed. A general procedure would involve reacting the carboxylic acid with methanol in the presence of an acid catalyst.

General Experimental Protocol (Proposed):

-

Reactants: 2,6-dichloro-5-fluoronicotinic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure:

-

Dissolve 2,6-dichloro-5-fluoronicotinic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

The residue is then worked up, typically by dissolving in an organic solvent, washing with a mild base (e.g., sodium bicarbonate solution) and then with brine, drying over an anhydrous drying agent (e.g., sodium sulfate), and finally concentrating under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

-

Chemical Reactions and Applications

This compound is a versatile intermediate due to the reactivity of its substituents. The chlorine atoms can be displaced through nucleophilic aromatic substitution, and the ester group can be hydrolyzed or converted to other functional groups. These reactions allow for the synthesis of a wide range of derivatives.

The compound and its precursors are important in the synthesis of pharmaceuticals, particularly in the development of antibacterial agents.[3]

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Safety Information

This compound is considered a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and a synthetic route that proceeds through its corresponding carboxylic acid. While detailed experimental spectroscopic data for the final product is not widely published, its synthesis and chemical properties make it a compound of significant interest for researchers in medicinal and materials chemistry. Further research to fully characterize this compound would be beneficial to the scientific community.

References

- 1. This compound | C7H4Cl2FNO2 | CID 2775354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2,6-dichloro-5-fluoronicotinate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloro-5-fluoronicotinate is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts specific reactivity and properties that are leveraged in the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role as a precursor to the fluoroquinolone antibiotic, Gemifloxacin. Detailed experimental protocols and diagrammatic representations of relevant biological pathways are included to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 224.01 g/mol | [1][2] |

| Chemical Formula | C₇H₄Cl₂FNO₂ | [1][2] |

| CAS Number | 189281-66-1 | [1][2] |

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| InChI Key | WADLLLSMEPLCNO-UHFFFAOYSA-N | |

| Appearance | Solid (form not specified) | |

| pKa (Predicted) | -5.43 ± 0.10 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. The acid itself is a key intermediate and its synthesis has been described in several patents. Below are detailed experimental protocols for the synthesis of the precursor acid and a general method for its esterification to the target methyl ester.

Synthesis of 2,6-dichloro-5-fluoronicotinic acid

A common route to 2,6-dichloro-5-fluoronicotinic acid involves the chlorination of a dihydroxy precursor. The following protocol is adapted from patented methodologies.[3][4][5][6]

Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinic acid from Methyl 2,6-dihydroxy-5-fluoronicotinate

-

Materials:

-

Methyl 2,6-dihydroxy-5-fluoronicotinate

-

Phosphorus oxychloride (POCl₃)

-

Lithium chloride (LiCl) or other suitable catalyst

-

Methylene chloride (CH₂Cl₂)

-

Water (H₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a sealed reaction vessel (e.g., a pressure tube or autoclave), combine Methyl 2,6-dihydroxy-5-fluoronicotinate, a significant excess of phosphorus oxychloride, and a catalytic amount of lithium chloride.

-

Heat the sealed vessel to a temperature in the range of 150-170 °C for several hours (e.g., 20-25 hours) to facilitate the chlorination reaction.

-

After cooling the reaction mixture to room temperature, carefully quench the excess phosphorus oxychloride by slowly adding the mixture to ice-water.

-

Extract the aqueous mixture with methylene chloride to isolate the chlorinated product.

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude 2,6-dichloro-5-fluoronicotinoyl chloride.

-

For hydrolysis to the carboxylic acid, treat the crude acid chloride with an aqueous solution of sodium hydroxide at a controlled temperature.

-

Acidify the resulting solution with hydrochloric acid to precipitate the 2,6-dichloro-5-fluoronicotinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Esterification to this compound

The final step to obtain the title compound is the esterification of the synthesized carboxylic acid.

Experimental Protocol: Fischer Esterification of 2,6-dichloro-5-fluoronicotinic acid

-

Materials:

-

2,6-dichloro-5-fluoronicotinic acid

-

Methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Dissolve 2,6-dichloro-5-fluoronicotinic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic applications. Its primary use is in the production of fluoroquinolone antibiotics, most notably Gemifloxacin.

Role in the Synthesis of Gemifloxacin

Gemifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat respiratory tract infections. The synthesis of Gemifloxacin utilizes a derivative of this compound, ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, as a key building block for the construction of the fluoroquinolone core structure.

Mechanism of Action of Gemifloxacin: Inhibition of Bacterial DNA Replication

Gemifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][7][8] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria. By forming a stable complex with these enzymes and the bacterial DNA, Gemifloxacin traps them in a state that leads to double-strand DNA breaks, ultimately causing bacterial cell death.[9] This dual-targeting mechanism is thought to reduce the likelihood of the development of bacterial resistance.[4]

Caption: Mechanism of action of Gemifloxacin in bacteria.

Potential Anti-Cancer Activity

Recent research has suggested that some fluoroquinolones, including Gemifloxacin, may possess anti-cancer properties. Studies have shown that Gemifloxacin can inhibit the migration and invasion of human colon cancer cells.[10] This effect is believed to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in the progression of various cancers.

Caption: Potential anti-cancer mechanism of Gemifloxacin via NF-κB inhibition.

Safety and Handling

This compound is considered a hazardous substance.[11] It can cause skin and serious eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a key chemical intermediate with significant importance in the pharmaceutical industry. Its role in the synthesis of the potent fluoroquinolone antibiotic Gemifloxacin highlights its value in the development of anti-infective agents. Furthermore, emerging research into the anti-cancer properties of Gemifloxacin suggests that the core scaffold of this compound may be a valuable starting point for the design of novel oncology therapeutics. This guide provides a foundational resource for researchers working with this versatile compound, offering insights into its properties, synthesis, and biological applications.

References

- 1. pharmaxchange.info [pharmaxchange.info]

- 2. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Gemifloxacin Mesylate? [synapse.patsnap.com]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gemifloxacin, a Fluoroquinolone Antimicrobial Drug, Inhibits Migration and Invasion of Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 2,6-dichloro-5-fluoronicotinate, a key intermediate in the development of pharmaceutical compounds. This document details two primary synthetic pathways, including step-by-step experimental protocols and tabulated quantitative data. The synthesis workflows are visualized through diagrams to facilitate a clear understanding of the chemical transformations. The information is curated for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry. Its structural features make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide outlines two effective methods for its preparation: a linear synthesis starting from ethyl fluoroacetate and methyl malonamate, and an alternative route involving the esterification of 2,6-dichloro-5-fluoronicotinic acid.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are presented.

Pathway 1: From Methyl 2,6-dihydroxy-5-fluoronicotinate

This pathway involves a two-step process commencing with the synthesis of the precursor, Methyl 2,6-dihydroxy-5-fluoronicotinate, followed by a chlorination reaction to yield the target compound.

Pathway 2: Esterification of 2,6-dichloro-5-fluoronicotinic acid

This alternative route begins with the synthesis of 2,6-dichloro-5-fluoronicotinic acid, which is subsequently esterified to produce this compound.

Experimental Protocols

Pathway 1: Synthesis from Methyl 2,6-dihydroxy-5-fluoronicotinate

Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

This procedure outlines the preparation of the key precursor, Methyl 2,6-dihydroxy-5-fluoronicotinate.[1]

-

Reaction Scheme:

Caption: Synthesis of the dihydroxy precursor.

-

Materials:

-

Ethyl fluoroacetate

-

Ethyl formate

-

Sodium methoxide

-

Methyl malonamate

-

Methanol

-

37% Hydrochloric acid

-

Water

-

-

Procedure:

-

To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).

-

Allow the mixture to stir at 20°C for 3.5 hours.

-

Add a solution of methyl malonamate (40 g) in methanol (350 mL) to the mixture.

-

Heat the reaction mixture at reflux for 30 minutes.

-

To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).

-

Continue to heat the mixture at reflux for an additional 10 minutes.

-

Cool the mixture to 0°C and allow it to stand for 18 hours.

-

Filter the precipitated solid, wash it with water (3 x 400 mL), and dry it under a vacuum to yield Methyl 2,6-dihydroxy-5-fluoronicotinate.

-

Step 2: Synthesis of this compound

This protocol describes the chlorination of the dihydroxy precursor to obtain the target molecule.[1][2]

-

Reaction Scheme:

Caption: Chlorination of the dihydroxy precursor.

-

Materials:

-

Methyl 2,6-dihydroxy-5-fluoronicotinate

-

Phosphorus oxychloride

-

Lithium phosphate

-

Methylene chloride

-

-

Procedure:

-

Charge a Monel autoclave with Methyl 2,6-dihydroxy-5-fluoronicotinate (10 g), phosphorus oxychloride (100 mL), and lithium phosphate (6 g).

-

Seal the autoclave and heat it to 170°C for 20 hours.

-

After cooling, rinse the reaction mixture into a round-bottom flask with methylene chloride.

-

A second batch can be run with 15 g of the starting material, 150 mL of phosphorus oxychloride, and 9 g of lithium phosphate under the same conditions.

-

Combine the reaction mixtures and filter.

-

Wash the collected solids with methylene chloride.

-

Combine the filtrates and washings and concentrate them at 50-60°C and 30 mm Hg. The resulting residual oil is crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

-

Pathway 2: Esterification of 2,6-dichloro-5-fluoronicotinic acid

This pathway provides an alternative route to the target compound via the esterification of the corresponding carboxylic acid. The synthesis of 2,6-dichloro-5-fluoronicotinic acid is first described.

Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

This procedure details the synthesis of the carboxylic acid intermediate.[2]

-

Reaction Scheme:

Caption: Synthesis of the carboxylic acid intermediate.

-

Materials:

-

Methyl 2,6-dihydroxy-5-fluoronicotinate

-

Phosphorus oxychloride

-

Lithium chloride

-

Methylene chloride

-

50% aqueous Sodium hydroxide

-

37% Hydrochloric acid

-

Water

-

-

Procedure:

-

Charge a Pyrex tube with Methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g).

-

Seal the tube and heat it in an oil bath at 152-158°C for 25 hours.

-

After cooling, add methylene chloride (50 mL).

-

Combine the reaction mixtures from two such tubes, filter, and concentrate the filtrate at 50°C and 30 mm Hg.

-

Subject the residue to short path vacuum distillation to a pot temperature of 160°C to obtain 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Slurry a portion of the acid chloride (9.84 g) with 60 mL of 50-60°C water.

-

Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution of pH 10.

-

Extract the cooled solution twice with methylene chloride and then evacuate to remove residual solvent.

-

Cool the solution in an ice bath and add 37% hydrochloric acid to adjust the pH to 1-2.

-

Collect the precipitated solid by filtration, wash with water, and vacuum dry to give 2,6-dichloro-5-fluoronicotinic acid.

-

Step 2: Esterification of 2,6-dichloro-5-fluoronicotinic acid

This protocol describes a general method for the esterification of the carboxylic acid to the target methyl ester.

-

Reaction Scheme:

Caption: Esterification to the final product.

-

Materials:

-

2,6-dichloro-5-fluoronicotinic acid

-

Methanol

-

Thionyl chloride

-

-

Procedure:

-

Dissolve 2,6-dichloro-5-fluoronicotinic acid in an excess of methanol.

-

Cool the solution to 0°C.

-

Slowly add a catalytic amount of thionyl chloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

-

Purify the product by column chromatography or vacuum distillation.

-

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

| Parameter | Value | Reference |

| Starting Materials | Ethyl fluoroacetate, Ethyl formate, Sodium methoxide, Methyl malonamate | [1] |

| Yield | 61% | [1] |

| Purity (HPLC) | 95.4% | [1] |

| Melting Point | 208-213°C | [1] |

Table 2: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride

| Parameter | Value | Reference |

| Starting Material | Methyl 2,6-dihydroxy-5-fluoronicotinate | [2] |

| Reagents | Phosphorus oxychloride, Lithium chloride | [2] |

| Yield | Not explicitly stated for the methyl ester, 85% for the acyl chloride | [2] |

| Purity (VPC) | 97.2% for the acyl chloride | [2] |

| Boiling Point | 71-75°C @ 0.5 mm Hg for the acyl chloride | [2] |

Table 3: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

| Parameter | Value | Reference |

| Starting Material | 2,6-dichloro-5-fluoronicotinoyl chloride | [2] |

| Yield | 71% | [2] |

| Purity (HPLC) | 99.4% | [2] |

| Melting Point | 154.6-154.9°C | [2] |

Mandatory Visualization

The overall synthesis workflow for Pathway 1 is depicted below.

Caption: Overall synthesis workflow.

Conclusion

This technical guide provides detailed and actionable information for the synthesis of this compound. The two presented pathways offer flexibility in starting materials and reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical industry and academia, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

Physical and chemical properties of Methyl 2,6-dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-5-fluoronicotinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a methyl ester group on the pyridine ring, makes it a versatile intermediate for the introduction of this heterocycle into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, intended to support its application in research and development, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its functional groups allows for selective chemical modifications, rendering it a valuable precursor for the synthesis of novel pharmaceutical agents and other high-value chemical entities.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 189281-66-1 | [1][2] |

| Molecular Formula | C₇H₄Cl₂FNO₂ | [1][2] |

| Molecular Weight | 224.01 g/mol | [1][2] |

| Appearance | Not explicitly stated for the methyl ester, but the parent acid is a light yellow to beige fine crystalline powder. | |

| Boiling Point | 84 - 86 °C at 0.1 mmHg; 269.9 °C at 760 mmHg (predicted) | |

| Density | 1.5 g/cm³ (predicted) | |

| Solubility | No quantitative data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | |

| Melting Point | Not available for the methyl ester. The parent acid, 2,6-dichloro-5-fluoronicotinic acid, has a melting point of 152-155 °C. |

Spectral Data

| Spectrum Type | Expected Features |

| ¹H NMR | A singlet for the methyl ester protons (around 3.9 ppm) and a singlet or a doublet (due to coupling with fluorine) for the aromatic proton on the pyridine ring. |

| ¹³C NMR | Resonances for the methyl carbon, the ester carbonyl carbon, and the carbons of the pyridine ring. The carbons attached to chlorine and fluorine will show characteristic shifts and coupling patterns. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C-Cl, C-F, and C-N bond vibrations, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from more readily available precursors. The following protocols are based on established synthetic routes for related compounds and provide a general framework for its preparation and purification.[4]

Synthesis of this compound

The synthesis can be envisioned in two main stages: the formation of the 2,6-dichloro-5-fluoronicotinic acid core, followed by esterification.

Stage 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

This stage often starts from a dihydroxy precursor, which is subsequently chlorinated.[4]

-

Preparation of Methyl 2,6-dihydroxy-5-fluoronicotinate: A solution of ethyl fluoroacetate and ethyl formate is treated with sodium methoxide at 0 °C. After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux. The reaction is then quenched with hydrochloric acid to precipitate the product, which is collected by filtration, washed with water, and dried.[4]

-

Chlorination to 2,6-dichloro-5-fluoronicotinoyl chloride: The Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride in the presence of a lithium reagent (e.g., lithium phosphate or lithium chloride) in a sealed autoclave at high temperatures (e.g., 170 °C) for an extended period (e.g., 20 hours).[4] After cooling, the reaction mixture is worked up to isolate the acid chloride.

-

Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid: The crude 2,6-dichloro-5-fluoronicotinoyl chloride is carefully hydrolyzed with water, often with the addition of a base to control the pH, to yield 2,6-dichloro-5-fluoronicotinic acid. The product is then isolated by filtration.[4]

Stage 2: Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol.

-

Fischer Esterification: 2,6-dichloro-5-fluoronicotinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is then heated at reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Analytical Methods

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is typically employed.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the presence of multiple reactive sites. The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the inductive effects of the halogen substituents, activates the ring towards nucleophilic attack. The chlorine atoms at the 2- and 6-positions are good leaving groups, allowing for their displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is fundamental to the construction of more complex substituted pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents can readily participate in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.[6]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[6]

These reactions provide powerful tools for elaborating the structure of this compound and are widely used in the synthesis of pharmaceuticals and other functional materials.

The following diagram illustrates a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and materials science industries. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of the substituted pyridine moiety into a wide range of molecular architectures. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective utilization.

References

- 1. This compound | C7H4Cl2FNO2 | CID 2775354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 189281-66-1 | this compound [fluoromart.com]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System [mdpi.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of Methyl 2,6-dichloro-5-fluoronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,6-dichloro-5-fluoronicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines predicted and theoretical spectroscopic values, detailed experimental protocols for data acquisition, and a logical workflow for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and theoretical spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| ¹H NMR | |||

| -OCH₃ | 3.90 | s | - |

| Ar-H | 8.25 | d | J(H,F) = 3.0 |

| ¹³C NMR | |||

| -OCH₃ | 53.0 | - | - |

| C=O | 162.5 | - | - |

| Ar-C (C-COOCH₃) | 125.0 | - | - |

| Ar-C-F | 155.0 | d | J(C,F) = 250.0 |

| Ar-C-Cl (C2) | 145.0 | - | - |

| Ar-C-Cl (C6) | 148.0 | - | - |

| Ar-CH | 140.0 | d | J(C,F) = 15.0 |

Note: Predicted data is generated using computational models and should be confirmed by experimental analysis.

Table 2: Mass Spectrometry (MS) Data

| Parameter | Value | Notes |

| Molecular Formula | C₇H₄Cl₂FNO₂ | - |

| Molecular Weight | 224.01 g/mol | Calculated from atomic weights.[1] |

| Exact Mass (M) | 222.9603 Da | Theoretical monoisotopic mass.[1] |

| Predicted M+1 | 223.9633 Da | Due to ¹³C isotope. |

| Predicted M+2 | 224.9574 Da | Due to ³⁷Cl isotope. |

| Predicted M+3 | 225.9604 Da | Due to ¹³C and ³⁷Cl isotopes. |

| Predicted M+4 | 226.9545 Da | Due to two ³⁷Cl isotopes. |

| Major Fragmentation Pathways | Loss of -OCH₃, Loss of -COOCH₃, Loss of Cl | Based on typical fragmentation of esters and halogenated aromatic compounds. |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (Ester) | 1730 - 1715 | Stretch |

| C-O (Ester) | 1300 - 1000 | Stretch |

| C-F (Aromatic) | 1250 - 1120 | Stretch |

| C-Cl (Aromatic) | 1100 - 1000 | Stretch |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretch |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Methyl) | 2960 - 2850 | Stretch |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Pulse Angle: 30-45 degrees.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the solvent peak or TMS.

3. ¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Pulse Angle: 30 degrees.

-

-

Processing: Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and organic solvent.

-

For high-resolution mass spectrometry (HRMS), a concentration of 10-100 µg/mL is often sufficient.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive or negative electrospray ionization.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

-

Data Analysis: Determine the exact mass of the molecular ion and analyze the isotopic pattern to confirm the elemental composition. Identify fragment ions to elucidate the structure.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place in a liquid sample cell.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet) before running the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

References

A Technical Guide to the Purity Analysis of Methyl 2,6-dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the robust purity assessment of Methyl 2,6-dichloro-5-fluoronicotinate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for controlling downstream reaction yields, minimizing the formation of process-related impurities, and guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).

Introduction to Purity Analysis

This compound (CAS No. 189281-66-1) is a halogenated pyridine derivative.[1] Its molecular structure, featuring chloro, fluoro, and methyl ester functional groups, necessitates a multi-faceted analytical approach to identify and quantify the principal component, as well as potential process-related impurities and degradation products.[2] A typical purity specification for commercially available this compound is ≥97%.[2][3]

The analytical strategy detailed herein combines chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation and identification.

Chromatographic Purity Assessment

Chromatographic methods are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the volatility and thermal stability of the potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for quantifying non-volatile or thermally labile impurities. A reversed-phase method is generally suitable for compounds of this polarity. While specific methods for this exact molecule are not publicly available, methodologies for related nicotinic acid derivatives can be adapted.[4][5][6][7]

Experimental Protocol: Reversed-Phase HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions: The following table outlines a typical starting point for method development.

| Parameter | Recommended Conditions |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm[6] |

| Injection Volume | 10 µL |

-

Analysis: Purity is determined by area percent calculation, assuming all impurities have a similar response factor to the main peak. Impurities should be reported as a percentage of the total peak area.

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile impurities, such as residual solvents or volatile synthetic precursors. Given the halogenated nature of the analyte, a detector with high sensitivity for halogenated compounds, such as a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD), can be advantageous.[8] However, GC-Mass Spectrometry (GC-MS) provides both quantification and structural information, making it a powerful tool.[9][10][11]

Experimental Protocol: GC-MS

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

-

Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

-

Chromatographic Conditions: The table below provides a general-purpose method for halogenated aromatic compounds.[12]

| Parameter | Recommended Conditions |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40 - 450 amu |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the primary component and for identifying unknown impurities.

Mass Spectrometry (MS)

MS data, typically acquired from a GC-MS or LC-MS analysis, provides the molecular weight and fragmentation pattern of the analyte.[2][13]

| Data Point | Expected Value |

| Molecular Formula | C₇H₄Cl₂FNO₂[1] |

| Molecular Weight | 224.01 g/mol [1] |

| Monoisotopic Mass | 222.96 Da[1] |

| Key Fragmentation | Analysis would likely show losses of -OCH₃, -COOCH₃, and chlorine atoms. The isotopic pattern for two chlorine atoms will be a key diagnostic feature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. The ¹H, ¹³C, and ¹⁹F NMR spectra will be characteristic of the molecule.

| Nucleus | Expected Chemical Shifts (δ) and Coupling |

| ¹H NMR | Singlet around 3.9-4.1 ppm (methyl ester, -OCH₃)Doublet around 8.0-8.2 ppm (aromatic proton, H-4) |

| ¹⁹F NMR | A signal corresponding to the single fluorine atom on the pyridine ring. |

| ¹³C NMR | Signals for the methyl carbon, ester carbonyl, and the five distinct carbons of the pyridine ring. |

Impurity Profiling

Potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. A key precursor is 2,6-dichloro-5-fluoronicotinic acid (CAS 82671-06-5).[14][15] Incomplete esterification or hydrolysis of the final product could lead to its presence as an impurity. Other potential impurities include isomers or compounds with incomplete halogenation.

Table of Potential Impurities

| Impurity Name | Structure / Origin | Typical Analytical Method |

| 2,6-dichloro-5-fluoronicotinic acid | Starting material / Hydrolysis product | HPLC-UV |

| Methyl 2-chloro-5-fluoronicotinate | Incomplete chlorination by-product | GC-MS, HPLC-UV |

| Residual Solvents (e.g., Methanol) | From esterification / purification | Headspace GC-FID |

| Methyl 2,6-dihydroxy-5-fluoronicotinate | Precursor from some synthetic routes[16] | HPLC-UV |

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of the analytical process and impurity relationships.

Caption: Comprehensive analytical workflow for purity determination.

Caption: Relationship between the main compound and potential impurities.

Conclusion

The purity analysis of this compound demands a combination of high-resolution chromatographic separation and definitive spectroscopic identification. By implementing robust HPLC and GC methods, analysts can accurately quantify the main component and trace-level impurities. Complementary techniques like MS and NMR are indispensable for structural verification and impurity identification. This integrated analytical approach is fundamental to ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

- 1. This compound | C7H4Cl2FNO2 | CID 2775354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 189281-66-1 | this compound [fluoromart.com]

- 3. This compound | CAS#:189281-66-1 | Chemsrc [chemsrc.com]

- 4. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research.wur.nl [research.wur.nl]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bevital.no [bevital.no]

- 14. Page loading... [wap.guidechem.com]

- 15. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [chemicalbook.com]

- 16. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-5-fluoronicotinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated pyridine structure provides a versatile scaffold for the development of novel bioactive molecules. This technical guide offers a comprehensive overview of the primary synthetic routes to this compound, with a focus on the critical precursors and their transformations. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to assist researchers in the efficient preparation of this important compound.

The synthesis of this compound is primarily achieved through a two-stage process: the synthesis of its carboxylic acid precursor, 2,6-dichloro-5-fluoronicotinic acid, followed by its esterification. This guide will explore three major pathways to obtain the crucial acid intermediate, each starting from a different precursor.

Synthetic Pathways to 2,6-dichloro-5-fluoronicotinic Acid

The synthesis of 2,6-dichloro-5-fluoronicotinic acid is a critical step, and several routes have been developed, each with its own advantages and challenges. Below are detailed descriptions of three prominent methods.

Route 1: From Methyl 2,6-dihydroxy-5-fluoronicotinate

This pathway involves the initial synthesis of a dihydroxy nicotinic acid ester, followed by a one-pot chlorination and subsequent hydrolysis to yield the desired acid.

Part A: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate [1][2]

-

To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).

-

Allow the mixture to stir for 3.5 hours at 20°C.

-

Add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture to reflux for 30 minutes.

-

To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).

-

Heat the reaction mixture at reflux for an additional 10 minutes.

-

After allowing the mixture to stand at 0°C for 18 hours, filter the collected solid.

-

Wash the solid with water and dry under vacuum to yield Methyl 2,6-dihydroxy-5-fluoronicotinate.

Part B: Synthesis of 2,6-dichloro-5-fluoronicotinic acid [1][2]

-

In a sealed tube, combine Methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g).

-

Heat the sealed tube in an oil bath at 152-158°C for 25 hours.

-

After cooling, dilute the reaction mixture with methylene chloride (50 mL) and filter.

-

Concentrate the filtrate at 50°C and 30 mm Hg.

-

Purify the resulting 2,6-dichloro-5-fluoronicotinoyl chloride by vacuum distillation.

-

Slurry a portion of the acid chloride (9.84 g) with 60 mL of water at 50-60°C.

-

Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution with a pH of 10.

-

Cool the solution and extract twice with methylene chloride.

-

Remove residual methylene chloride under vacuum.

-

Cool the solution in an ice bath and add 37% hydrochloric acid to adjust the pH to 1-2.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 2,6-dichloro-5-fluoronicotinic acid.

| Precursor | Product | Reagents | Yield | Purity | Reference |

| Ethyl fluoroacetate, Ethyl formate, Methyl malonamate | Methyl 2,6-dihydroxy-5-fluoronicotinate | Sodium methoxide, Methanol, Hydrochloric acid | 61% | 95.4% (HPLC) | [1][2] |

| Methyl 2,6-dihydroxy-5-fluoronicotinate | 2,6-dichloro-5-fluoronicotinic acid | Phosphorus oxychloride, Lithium chloride, Sodium hydroxide, Hydrochloric acid | 71% | 99.4% (HPLC) | [1] |

Route 2: From 2,6-dichloro-5-fluoro-3-cyanopyridine (DCFN Nitrile)

This method relies on the acid-catalyzed hydrolysis of a nitrile precursor to the corresponding carboxylic acid.

References

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Reactivity of the Pyridine Ring in Methyl 2,6-dichloro-5-fluoronicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-5-fluoronicotinate is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its pyridine core, substituted with two chlorine atoms, a fluorine atom, and a methyl ester group, offers multiple reaction sites for functionalization. This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in this compound, focusing on key transformations such as nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and selective reduction. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Core Reactivity Principles

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic effects of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, creating electron-deficient positions at C2, C4, and C6, making them susceptible to nucleophilic attack. The two chlorine atoms at the C2 and C6 positions are also electron-withdrawing and serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The fluorine atom at C5 further enhances the electrophilicity of the ring. Conversely, the methyl nicotinate group at C3 is an electron-withdrawing group that can also influence the regioselectivity of reactions.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the halo-substituents, makes this compound a prime candidate for SNAr reactions. Nucleophiles preferentially attack the C2 and C6 positions. The regioselectivity of mono-substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: General Procedure for Mono-amination

A general procedure for the mono-amination of a related dichloropyrimidine can be adapted for this compound.[1]

-

Reaction Setup: In an inert atmosphere glovebox, a dry reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., XPhos, 6 mol%).

-

Addition of Reagents: To the same vessel, add the base (e.g., sodium tert-butoxide, 1.4 equivalents), this compound (1.0 equivalent), and the desired primary or secondary amine (1.1 equivalents).

-

Solvent Addition: Anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the substrate) is added.

-

Reaction Conditions: The vessel is sealed and heated in a preheated oil bath (e.g., 100 °C) with stirring under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the C2 and C6 positions are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for introducing aryl or vinyl substituents. The regioselective mono-arylation of related 2,6-dichloro-quinoxalines has been demonstrated to occur preferentially at the more reactive chloro-position.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridines

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 23-97 | [2] |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a related bromoquinoline can be adapted.[4]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

-

Addition of Reagents: Add this compound (1.0 equiv) and the desired arylboronic acid or ester (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

This reaction provides a versatile route to N-aryl and N-alkyl pyridines. Selective mono-amination can be achieved by carefully controlling the reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

A detailed protocol for the amination of a related bromoquinoline is available and can be adapted.[4]

-

Materials: Methyl 6-bromoquinoline-3-carboxylate (1.0 equiv), Amine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 equiv), Anhydrous, degassed toluene.

-

Procedure: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube. Add Methyl 6-bromoquinoline-3-carboxylate and the desired amine. Add anhydrous, degassed toluene via syringe. Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

The Sonogashira coupling enables the introduction of alkyne moieties. The reaction of 4,6-dichloro-2-pyrone with terminal acetylenes has been shown to proceed with high regioselectivity for the 6-position.[5][6]

Table 2: Typical Reaction Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Pd(dba)₂/PPh₃, CuI | Et₃N/Piperidine | THF | Room Temp. | Good | [5][6] |

Experimental Protocol: General Procedure for Sonogashira Coupling

A general protocol for Sonogashira coupling can be followed.[7]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Solvent and Base Addition: Add anhydrous solvent (5 mL) and an amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.

-

Addition of Alkyne: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture, dilute with an organic solvent, wash with saturated aqueous ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

Selective Reduction (Dechlorination)

Selective removal of one of the chlorine atoms can be a valuable strategy for further diversification. A Chinese patent describes the selective hydrogenation of this compound to afford Methyl 2-chloro-5-fluoronicotinate.[8]

Table 3: Selective Hydrogenation of this compound [8]

| Substrate | Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound (50g, 0.21 mol) | 5% Raney Nickel (1.0g) | Triethylamine (33.3g, 0.33 mol) | Ethyl Acetate (1.2L) | 40 | 12 | Methyl 2-chloro-5-fluoronicotinate | 50 |

Experimental Protocol: Selective Hydrogenation [8]

-

Reaction Setup: To a solution of this compound (50g, 0.21 mol) in ethyl acetate (1.2L), add triethylamine (33.3g, 0.33 mol) and 5% Raney Nickel (1.0g).

-

Reaction Conditions: The mixture is hydrogenated under 3 normal atmospheres at 40 °C for 12 hours.

-

Work-up: The catalyst is removed by filtration. The reaction solution is concentrated and the residue is purified by column chromatography to obtain Methyl 2-chloro-5-fluoronicotinate as a buttery substance (21.2g, 50% yield).

Visualization of Reaction Pathways and Biological Context

Experimental Workflow for Functionalization

The following diagram illustrates a typical experimental workflow for the functionalization of this compound via cross-coupling and substitution reactions.

Caption: General experimental workflow for the functionalization of this compound.

Biological Signaling Pathway: Auxin Herbicide Mode of Action

Derivatives of 2,6-dichloro-5-fluoronicotinic acid have been investigated as synthetic auxin herbicides.[7][9][10][11][12] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. The signaling pathway involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which then leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

Caption: Simplified signaling pathway for synthetic auxin herbicides.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules. The presence of two reactive chlorine atoms at the C2 and C6 positions allows for a wide range of functionalization through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The electronic influence of the fluorine and methyl nicotinate substituents plays a crucial role in directing the regioselectivity of these transformations. The derivatives of this compound have shown significant potential, particularly in the development of novel herbicides that act as synthetic auxins. This guide provides a foundational understanding of the reactivity of this compound and offers practical experimental insights to aid researchers in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticancer Drugs Utilizing Methyl 2,6-dichloro-5-fluoronicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potent anticancer drugs, with a focus on the utilization of key intermediates derived from Methyl 2,6-dichloro-5-fluoronicotinate. The protocols are exemplified by the synthesis of Repotrectinib, a next-generation tyrosine kinase inhibitor.

Introduction

This compound and its derivatives are versatile building blocks in medicinal chemistry, particularly in the development of targeted anticancer therapies. The presence of reactive chlorine atoms and a fluorine substituent on the pyridine ring allows for strategic modifications and the construction of complex heterocyclic scaffolds that are central to many kinase inhibitors. This document outlines the synthetic strategies and detailed experimental procedures for leveraging these intermediates in the synthesis of oncology drug candidates.

Application: Synthesis of Repotrectinib

Repotrectinib is a potent and selective inhibitor of ROS1, TRK (A, B, and C), and ALK fusion proteins, which are key drivers in various cancers, including non-small cell lung cancer (NSCLC). The synthesis of Repotrectinib showcases the utility of functionalized pyridine precursors in constructing the core pyrazolopyrimidine scaffold of the drug.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in a representative synthesis of Repotrectinib.

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Method |

| 1 | Ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | 221.19 | Not Specified | Not Specified | TLC |

| 2 | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 239.64 | Not Specified | Not Specified | Not Specified |

| 3 | Repotrectinib | 391.39 | 85% (final step) | Not Specified | Column Chromatography |

Experimental Protocols

The following protocols are based on reported synthetic routes for Repotrectinib and its intermediates.

Step 1: Synthesis of Ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

This step involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl (E)-3-ethoxyprop-2-enoate to form the pyrazolopyrimidine core.

-

Reagents and Materials:

-

Ethyl 5-amino-1H-pyrazole-4-carboxylate

-

Ethyl (E)-3-ethoxyprop-2-enoate

-

Cesium Carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether (PE)

-

Acetic Acid (HOAc)

-